molecular formula C15H24ClNO2 B159708 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride CAS No. 130198-05-9

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride

Cat. No. B159708
CAS RN: 130198-05-9
M. Wt: 285.81 g/mol
InChI Key: NTKXIDDUCSFBBF-UHFFFAOYSA-N
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Description

“1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride” is a chemical compound with the CAS Number: 130198-05-9 . It has a molecular weight of 285.81 . The compound is a solid at room temperature .


Physical And Chemical Properties Analysis

“1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride” is a solid at 20 degrees Celsius . It has a melting point range of 174.0 to 178.0 °C . The compound is soluble in methanol .

Scientific Research Applications

Intermediate for APIs

This compound is used as an intermediate for Active Pharmaceutical Ingredients (APIs) such as Venlafaxine and Desvenlafaxine . These are medications used to treat major depressive disorder, generalized anxiety disorder, panic disorder, and social phobia.

Antidepressant Activity

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride has been found to possess antidepressant activity in mice . This suggests potential applications in the development of new treatments for depression.

Synthesis of N,O-Didesmethylvenlafaxine

This compound is used in the synthesis of N,O-Didesmethylvenlafaxine , a metabolite of Venlafaxine. Metabolites are the products of metabolic reactions catalyzed by various enzymes that naturally occur within cells.

Research and Development

Given its role as an intermediate in the synthesis of various compounds, this chemical is likely used in research and development in the pharmaceutical industry .

Chemical Education

As a compound with interesting properties and applications, it may also be used in chemical education for teaching purposes .

Commercial Availability

This compound is commercially available and can be purchased from various chemical suppliers for use in scientific research .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P305+P351+P338 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

Mechanism of Action

Target of Action

It’s known that this compound possesses anti-depressant activity , suggesting that it likely interacts with targets involved in mood regulation, such as neurotransmitter receptors or transporters in the brain.

Mode of Action

Given its anti-depressant activity , it may function by modulating the activity of certain neurotransmitters in the brain, potentially enhancing the signaling of mood-regulating neurotransmitters.

Biochemical Pathways

As an anti-depressant , it likely influences pathways related to neurotransmitter synthesis, release, reuptake, or degradation.

Pharmacokinetics

It’s known that the compound is a solid at 20°c , and it’s soluble in methanol . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Given its anti-depressant activity , it likely induces changes at the cellular level that result in improved mood and reduced symptoms of depression.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride. It’s recommended to store the compound at room temperature, preferably in a cool and dark place . Exposure to certain conditions, such as high temperatures or light, might degrade the compound and reduce its efficacy.

properties

IUPAC Name

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15;/h5-8,14,17H,2-4,9-11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKXIDDUCSFBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893729
Record name N,N-Didesmethylvenlafaxine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride

CAS RN

130198-05-9, 149289-31-6
Record name Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130198-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Didesmethylvenlafaxine hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Didesmethylvenlafaxine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIDESMETHYLVENLAFAXINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
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1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
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